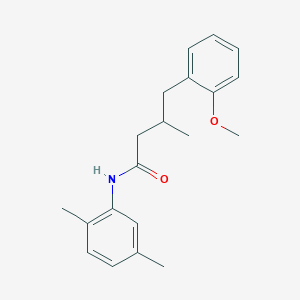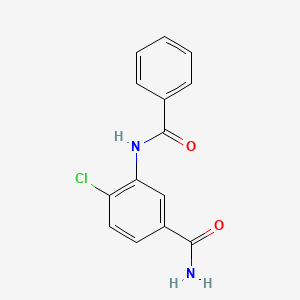![molecular formula C14H9BrN2O2S B5217663 5-[(4-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B5217663.png)
5-[(4-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BRD or BRD4 inhibitor due to its ability to selectively inhibit the activity of the bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a critical role in various cellular processes, including cell growth, differentiation, and apoptosis. The ability of BRD4 inhibitors to modulate gene expression has led to their potential use in various scientific research applications.
作用机制
5-[(4-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione inhibitors selectively bind to the bromodomain of 5-[(4-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione, which prevents its interaction with acetylated histones and other transcriptional regulators. This results in the inhibition of 5-[(4-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione-mediated transcriptional activation and repression, leading to the modulation of gene expression. The mechanism of action of 5-[(4-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione inhibitors has been extensively studied, and various studies have shown that these compounds have potent anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
5-[(4-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione inhibitors have been shown to have various biochemical and physiological effects. These compounds have been shown to modulate gene expression, leading to the inhibition of cell growth and proliferation. 5-[(4-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione inhibitors have also been shown to induce apoptosis in cancer cells and reduce inflammation in various disease models. These compounds have been shown to have potent anti-cancer and anti-inflammatory effects, making them potential candidates for the development of new therapeutics.
实验室实验的优点和局限性
The advantages of using 5-[(4-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione inhibitors in lab experiments include their ability to selectively modulate gene expression and their potent anti-cancer and anti-inflammatory effects. These compounds have been extensively studied and have been shown to have a high degree of selectivity and specificity for 5-[(4-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione. However, the limitations of using 5-[(4-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione inhibitors include their potential toxicity and off-target effects. These compounds have been shown to have cytotoxic effects on normal cells, and their long-term effects on human health are still unknown.
未来方向
There are numerous future directions for the use of 5-[(4-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione inhibitors in scientific research. These compounds have the potential to be developed into new therapeutics for the treatment of cancer, inflammation, and other diseases. Future studies will focus on improving the potency and selectivity of these compounds, as well as identifying new targets for their use. Additionally, the development of new synthetic methods for the production of 5-[(4-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione inhibitors will be an important area of research. Overall, the potential applications of 5-[(4-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione inhibitors in scientific research are vast, and continued research in this area will undoubtedly lead to new discoveries and advancements in medicine.
合成方法
The synthesis of 5-[(4-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione involves the condensation of 4-bromo-2-thiophenecarboxaldehyde and 3-phenyl-2,4-dioxoimidazolidine in the presence of a base catalyst. The reaction proceeds through a Schiff base intermediate, which is then reduced to yield the final product. The synthesis of 5-[(4-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione inhibitors has been extensively studied, and various methods have been developed to improve the yield and purity of the final product.
科学研究应用
5-[(4-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione inhibitors have been extensively studied for their potential applications in scientific research. These compounds have been shown to selectively inhibit the activity of 5-[(4-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione, which plays a critical role in various cellular processes. The ability of 5-[(4-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione inhibitors to modulate gene expression has led to their potential use in various scientific research applications, including cancer research, immunology, and epigenetics.
属性
IUPAC Name |
(5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2S/c15-9-6-11(20-8-9)7-12-13(18)17(14(19)16-12)10-4-2-1-3-5-10/h1-8H,(H,16,19)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBMAMRLCQLYQZ-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CS3)Br)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CS3)Br)/NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-phenylimidazolidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-bromophenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5217582.png)
![3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine](/img/structure/B5217585.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5217586.png)
![3-fluoro-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5217593.png)
![4-{[2-(5-chloro-2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl benzoate](/img/structure/B5217597.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-iodophenyl)hydrazone]](/img/structure/B5217621.png)
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxybenzyl)benzamide](/img/structure/B5217633.png)

![N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide](/img/structure/B5217645.png)
![1-cyclopropyl-5-({4-[(4-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B5217651.png)



![1-(3-acetylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5217676.png)